2-Bromo-3-methoxyaniline

Beschreibung

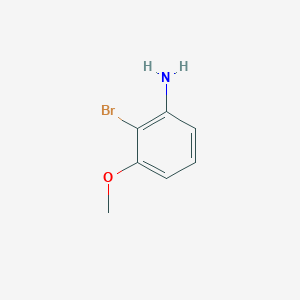

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNIZJPEKHLBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448048 | |

| Record name | 2-Bromo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112970-44-2 | |

| Record name | 2-Bromo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112970-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Advanced Organic Synthesis and Drug Discovery

The utility of 2-Bromo-3-methoxyaniline and its isomers is most pronounced in the realms of advanced organic synthesis and medicinal chemistry. The presence of the bromine atom is particularly crucial, as it provides a handle for a wide array of powerful cross-coupling reactions, which are foundational to modern synthetic chemistry.

The bromo- and methoxy-substituted aniline (B41778) scaffold has been identified as a key component in the synthesis of various biologically active compounds. For instance, derivatives of the isomeric 2-bromo-5-methoxyaniline (B1269708) have been prepared and investigated for their potential analgesic, antifungal, antibacterial, and antiproliferative properties. nih.gov This demonstrates the value of this substitution pattern in generating libraries of compounds for biological screening.

A notable example highlighting the significance of this structural motif in pharmaceuticals is the use of the related isomer, 3-bromo-2-methoxyaniline, as a starting material in the synthesis of Eltrombopag olamine. Eltrombopag is a thrombopoietin receptor agonist used in the treatment of certain medical conditions. This application underscores the role of bromo-methoxy-anilines as crucial intermediates in the production of high-value therapeutic agents. sciencemadness.org The compound is also categorized as a bulk drug intermediate, signifying its role in the larger-scale synthesis of pharmaceutical products. echemi.com

The strategic placement of the functional groups allows for sequential and site-selective reactions. The amine group can be readily acylated or diazotized, while the aryl bromide is primed for metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. chem960.com This versatility makes this compound a valuable synthon for creating diverse and complex molecular structures tailored for specific applications in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | Colorless to pale yellow crystal or crystalline solid |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, chloroform); insoluble in water. chembk.com |

| CAS Number | 112970-44-2 |

Evolution of Synthetic Strategies and Reactivity Studies

Regioselective Bromination Approaches

The direct introduction of a bromine atom onto the 3-methoxyaniline backbone is a primary strategy for synthesizing this compound. However, the activating nature of both the amino and methoxy groups presents a challenge in controlling the position of bromination.

Electrophilic Aromatic Substitution for Direct Bromination of Substituted Anilines

Electrophilic aromatic substitution (S_EAr) is a fundamental reaction class in organic chemistry used to add substituents to aromatic rings. byjus.com In the case of anilines, the amino (-NH₂) group is a potent activating group, meaning it donates electron density to the benzene (B151609) ring, making it more reactive towards electrophiles. byjus.commakingmolecules.com This electron donation primarily increases the electron density at the ortho and para positions relative to the amino group, making these sites the most likely points of electrophilic attack. byjus.com

When aniline reacts with bromine water, the reaction is so rapid that it results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate at room temperature. byjus.com This high reactivity highlights the challenge of achieving selective monobromination. To control the reaction and obtain a single bromine substituent, the activating effect of the amino group is often moderated by converting it into an acetylamino group through acylation. youtube.com This less-activating group still directs electrophiles to the para position, but with reduced reactivity, allowing for more controlled bromination. youtube.com

Control of Ortho- and Para-Selectivity in Anisidine Bromination

The presence of a methoxy group (-OCH₃), as in anisidine (methoxyaniline), further complicates regioselectivity. The methoxy group is also an ortho-, para-director. masterorganicchemistry.commasterorganicchemistry.com When both an amino and a methoxy group are present on the benzene ring, their combined influence must be carefully considered to predict and control the outcome of bromination.

The directing effects of these groups can either reinforce or oppose each other. For instance, in 3-methoxyaniline, the amino group directs to positions 2, 4, and 6, while the methoxy group directs to positions 2 and 6 (relative to its own position). This overlap at the 2 and 6 positions makes them highly activated and likely sites for bromination.

Achieving a specific isomer, such as this compound, often requires careful selection of reaction conditions. Research has shown that factors like the solvent, temperature, and the specific brominating agent used can influence the ratio of ortho and para products. researchgate.netwku.edu For example, using a less polar solvent can sometimes favor the para product due to steric hindrance at the ortho positions. masterorganicchemistry.comyoutube.com

Utilization of N-Bromosuccinimide (NBS) in Selective Bromination

N-Bromosuccinimide (NBS) is a versatile reagent for electrophilic bromination that often provides higher regioselectivity compared to molecular bromine (Br₂). organic-chemistry.org NBS serves as a source of electrophilic bromine and is particularly useful for the bromination of activated aromatic rings, such as anilines and phenols. researchgate.net

The use of NBS can be finely tuned by the choice of solvent. researchgate.net Studies on the bromination of meta-substituted anilines have shown that the polarity of the solvent significantly affects the regioselectivity of the reaction. researchgate.net This allows for a degree of control over the position of bromination by selecting the appropriate reaction medium. For example, one method for the synthesis of 3-bromo-4-methoxyaniline involves the use of NBS in acetic acid. google.com In some cases, bromination with NBS can be achieved under mild conditions, making it a preferred method. google.com

Multi-step Convergent and Divergent Synthesis Strategies

When direct bromination does not yield the desired isomer in sufficient purity or yield, multi-step synthetic routes are employed. These can involve building the molecule from a precursor that already has some of the required substituents in the correct positions.

Preparation via Reduction of Nitro-Substituted Aromatic Precursors

A common and effective multi-step strategy for the synthesis of anilines is the reduction of a corresponding nitro-substituted aromatic compound. This approach is particularly useful for producing this compound. The synthesis starts with a precursor like 1-bromo-2-methoxy-3-nitrobenzene. echemi.com The nitro group (-NO₂) can be selectively reduced to an amino group (-NH₂) using various reducing agents.

Common methods for this reduction include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or the use of reducing agents like sodium sulfide (B99878) (Na₂S). google.comgoogle.com For example, a patented method describes the reduction of 3-bromo-4-methoxy nitrobenzene (B124822) to 3-bromo-4-methoxyaniline using sodium sulfide in water at elevated temperatures, achieving yields in the range of 71-74%. google.com Another approach involves the reduction of 2-bromo-4-methoxy-1-nitrobenzene. rsc.org

| Precursor | Reducing Agent | Product | Yield | Reference |

| 3-bromo-4-methoxy nitrobenzene | Na₂S | 3-bromo-4-methoxyaniline | 71-74% | google.com |

| 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene | Pd/C, H₂ | 4-fluoro-3-methoxyaniline | High | google.com |

This table showcases examples of nitro-group reduction in the synthesis of substituted anilines.

Transformation of Related Halo- or Methoxy-Aniline Derivatives

Another synthetic avenue involves starting with an aniline derivative that is already halogenated or methoxylated and then introducing the missing substituent or modifying existing ones. For instance, 2-bromo-4-methoxyaniline (B1279053) can be synthesized from p-anisidine (B42471). tandfonline.com However, direct bromination of p-anisidine can lead to a mixture of mono- and di-brominated products that are difficult to separate. tandfonline.com A more controlled approach involves the treatment of 2,6-dibromo-4-methoxyaniline (B1268162) with n-butyllithium to selectively remove one of the bromine atoms, yielding 2-bromo-4-methoxyaniline in high yield without the need for chromatographic purification. tandfonline.com

| Starting Material | Reagents | Product | Reference |

| 2,6-dibromo-4-methoxyaniline | n-butyllithium | 2-bromo-4-methoxyaniline | tandfonline.com |

| 6-methoxyaniline | Bromine or NBS | 2-bromo-6-methoxyaniline (B1361550) | smolecule.com |

| 6-bromoaniline | Methylating agent | 2-bromo-6-methoxyaniline | smolecule.com |

This table provides examples of transformations from other halo- or methoxy-aniline derivatives.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of halogenated anilines, crucial intermediates in the pharmaceutical and materials science industries, is increasingly being scrutinized through the lens of green chemistry. Traditional synthesis methods often rely on harsh conditions, hazardous reagents, and multi-step processes that include protection and deprotection of the amine functionality, leading to significant waste generation and high environmental impact. beilstein-journals.org The development of sustainable methodologies aims to address these shortcomings by focusing on catalytic processes, renewable solvents, mild reaction conditions, and high atom economy, thereby minimizing waste and enhancing safety and efficiency.

Catalytic Bromination in Ionic Liquids for Enhanced Regioselectivity and Environmental Impact Reduction

A significant advancement in the green synthesis of bromoanilines involves the use of ionic liquids (ILs) as reaction media. Ionic liquids are salts with melting points below 100 °C, and their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic solvents. mdpi.com In catalytic applications, ILs can do more than just replace the solvent; they can actively participate in the reaction, stabilizing reactive intermediates or transition states, which can lead to enhanced reaction rates and selectivity. nih.gov

Research has demonstrated that the direct bromination of unprotected anilines can be achieved with high yield and exceptional regioselectivity using copper(II) bromide (CuBr₂) in a bromide-based ionic liquid, such as 1-hexyl-3-methylimidazolium (B1224943) bromide. beilstein-journals.orgresearchgate.net This system circumvents the need for amine protection and avoids the use of hazardous supplementary reagents like excess acid or external oxidants that are sometimes required in conventional aqueous systems. beilstein-journals.org The reactions proceed under remarkably mild conditions, often at room temperature, which further contributes to their green profile by reducing energy consumption. researchgate.net

In the context of 3-methoxyaniline, a close structural precursor to this compound, this methodology has been shown to be highly effective. The reaction of 3-methoxyaniline with CuBr₂ in an ionic liquid solvent leads to highly regioselective para-bromination (relative to the amino group), affording the related structure, 4-bromo-3-methoxyaniline, in excellent yield. researchgate.net This high selectivity is a key advantage, as controlling the position of halogenation on an activated aromatic ring can be challenging. The ionic liquid medium appears to play a crucial role in directing the electrophilic attack to the sterically accessible and electronically activated para-position. beilstein-journals.org

The table below summarizes the results for the CuBr₂-mediated bromination of various aniline analogues in an ionic liquid, highlighting the high yields and selectivity achieved under mild conditions. researchgate.net

| Entry | Substrate | Time (h) | Product | Yield (%) |

| 1 | 3-methylaniline | 1 | 4-bromo-3-methylaniline | 95 |

| 2 | 3-methoxyaniline | 1 | 4-bromo-3-methoxyaniline | 95 |

| 3 | 3-fluoroaniline | 0.17 | 4-bromo-3-fluoroaniline | 90 |

| 4 | 3-(trifluoromethyl)aniline | 1 | 4-bromo-3-(trifluoromethyl)aniline | 93 |

| 5 | 2-methoxyaniline | 1 | 4-bromo-2-methoxyaniline | 95 |

| 6 | 2-nitroaniline | 3 | 4-bromo-2-nitroaniline | 88 |

Table 1: Bromination of aniline analogues using CuBr₂ in 1-hexyl-3-methylimidazolium bromide at room temperature. researchgate.net

This approach significantly reduces the environmental impact by eliminating the need for volatile organic solvents and corrosive additives, while the mild conditions and high selectivity minimize the formation of byproducts and simplify purification processes. beilstein-journals.org

Development of Mild and Atom-Economical Synthetic Protocols

A core principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comsavemyexams.com Reactions with high atom economy are inherently more sustainable as they generate less waste. savemyexams.com

Traditional bromination reactions often exhibit poor atom economy. For instance, when using molecular bromine (Br₂), only one of the two bromine atoms is incorporated into the product, with the other being lost as hydrogen bromide (HBr), resulting in a maximum theoretical atom economy of only 50% for the bromine reagent. researchgate.net The use of N-bromosuccinimide (NBS), while often safer to handle than liquid bromine, is even less atom-economical, as only the single bromine atom out of the entire NBS molecule is utilized in the final product. wordpress.com

Developing mild and atom-economical protocols is therefore a key objective in the synthesis of this compound and its isomers. One strategy involves designing catalytic systems that can utilize both atoms of a halogen molecule. For example, catalysts have been developed that facilitate the in-situ oxidation of the HBr byproduct back to an active brominating species, allowing for the theoretical utilization of both bromine atoms from Br₂. researchgate.net

Furthermore, the concept of atom economy extends to the entire synthetic route. Efficient, one-pot reactions or tandem processes that combine multiple transformations into a single operation without isolating intermediates are highly desirable. chemmethod.com For instance, catalytic hydroamination, the direct addition of an amine to an alkene, represents an ideal, 100% atom-economical route for constructing C-N bonds, a common step in the synthesis of more complex aniline derivatives. acs.org Similarly, developing efficient catalytic methods for coupling primary amines with other molecules to build complex structures represents an atom-economical approach, especially if the catalyst can be recovered and reused. rsc.org

The table below illustrates the difference in atom economy for various brominating agents in a hypothetical substitution reaction with 3-methoxyaniline.

| Brominating Agent | Formula | Molar Mass of Reactants (3-methoxyaniline + Agent) | Molar Mass of Product (this compound) | Theoretical Atom Economy (%) |

| Molecular Bromine (Br₂) | C₇H₉NO + Br₂ | 123.15 + 159.81 = 282.96 | 202.05 | 71.4% |

| N-Bromosuccinimide (NBS) | C₇H₉NO + C₄H₄BrNO₂ | 123.15 + 177.98 = 301.13 | 202.05 | 67.1% |

By prioritizing high atom economy and employing mild, catalytic conditions, the synthesis of specialty chemicals like this compound can be made significantly more sustainable, aligning with the principles of modern green chemistry.

Advanced Spectroscopic Characterization and Computational Studies of 2 Bromo 3 Methoxyaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation.researchgate.netscispace.com

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Bromo-3-methoxyaniline and its derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns influenced by the bromo, methoxy (B1213986), and amino substituents. The position of these substituents on the aniline (B41778) ring dictates the multiplicity and integration of the signals, allowing for unambiguous assignment of the protons. Similarly, the protons of the methoxy group appear as a characteristic singlet, and the amine protons can sometimes be observed as a broad singlet, though their visibility can be affected by solvent and concentration. scispace.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. mdpi.com The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. mdpi.com The carbon attached to the bromine atom will experience a deshielding effect, while the carbon bonded to the electron-donating methoxy and amino groups will be shielded. The chemical shift of the para carbon relative to the amino group is often used to estimate the twist angle of the amino group. mdpi.com

For more complex derivatives of this compound, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, thereby confirming the complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | - | 146.0 |

| C2-Br | - | 110.0 |

| C3-OCH₃ | - | 158.0 |

| C4-H | 6.8 - 7.2 | 115.0 |

| C5-H | 6.8 - 7.2 | 125.0 |

| C6-H | 6.8 - 7.2 | 110.0 |

| OCH₃ | 3.8 - 4.0 | 56.0 |

| NH₂ | 3.5 - 5.0 (broad) | - |

Note: These are approximate predicted values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identity and Isotopic Patterns.researchgate.netnih.gov

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are fundamental techniques for determining the molecular weight and elemental composition of this compound and its derivatives.

Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. youtube.com Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orgchemguide.co.uk This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two m/z units, which is a clear indicator of the presence of a single bromine atom in the molecule. chemguide.co.uksavemyexams.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. europa.eursc.org This precision allows for the unambiguous determination of the molecular formula of this compound (C₇H₈BrNO) by distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS is also crucial for confirming the elemental composition of fragment ions, which aids in the elucidation of the compound's structure and fragmentation pathways. europa.eu

Table 2: Isotopic Data for this compound

| Isotope | Mass (amu) | Natural Abundance (%) |

|---|---|---|

| ¹²C | 12.0000 | 98.9 |

| ¹³C | 13.0034 | 1.1 |

| ¹H | 1.0078 | 99.98 |

| ²H | 2.0141 | 0.02 |

| ¹⁴N | 14.0031 | 99.6 |

| ¹⁵N | 15.0001 | 0.4 |

| ¹⁶O | 15.9949 | 99.76 |

| ¹⁷O | 16.9991 | 0.04 |

| ¹⁸O | 17.9992 | 0.2 |

| ⁷⁹Br | 78.9183 | 50.69 |

| ⁸¹Br | 80.9163 | 49.31 |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis.researchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful complementary techniques used to investigate the vibrational modes of this compound.

In the FT-IR spectrum, characteristic absorption bands reveal the presence of specific functional groups. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. The C-O stretching of the aryl ether linkage gives rise to strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.

Raman spectroscopy provides additional information, particularly for non-polar bonds and symmetric vibrations. bohrium.comscirp.orgacs.org The aromatic ring stretching vibrations are often prominent in the Raman spectrum. By combining the data from both FT-IR and Raman, a more complete picture of the vibrational modes of this compound can be obtained. bohrium.comtandfonline.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 - 3500 | Weak/Not Observed |

| N-H Stretch (symmetric) | 3350 - 3400 | Weak/Not Observed |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1250 - 1360 | Variable |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Variable |

| Symmetric C-O-C Stretch | 1020 - 1075 | Variable |

| C-Br Stretch | 500 - 600 | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects.researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions are associated with the aromatic system, while the n → π* transitions involve the non-bonding electrons on the nitrogen of the amino group and the oxygen of the methoxy group. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structural Analysis and Conformational Studies.researchgate.net

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry.

For aniline and its derivatives, X-ray diffraction can reveal important conformational information, such as the degree of pyramidalization at the nitrogen atom and the orientation of the methoxy group relative to the aromatic ring. wikipedia.org In the solid state, intermolecular interactions, such as hydrogen bonding involving the amino group, play a significant role in dictating the crystal packing. sci-hub.se Aniline derivatives are known to form extensive hydrogen-bonded networks. sci-hub.se The crystal structure of an aniline single crystal is typically a monoclinic framework. sci-hub.se

Computational Chemistry Approaches for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) and Hartree-Fock (HF) for Geometry Optimization and Vibrational Frequencies.researchgate.netresearchgate.net

Computational chemistry methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are powerful tools for investigating the electronic structure, geometry, and vibrational properties of this compound. colostate.eduscirp.orgscirp.org

Geometry optimization using DFT or HF methods allows for the prediction of the most stable molecular conformation by finding the minimum energy structure. scirp.orgscirp.orgresearchgate.net These calculations can provide theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray diffraction. researchgate.net

Furthermore, these computational approaches can be used to calculate the vibrational frequencies of the molecule. researchgate.netresearchgate.net The calculated frequencies, after appropriate scaling, can be compared with the experimental data from FT-IR and Raman spectroscopy to aid in the assignment of the observed vibrational bands. researchgate.net The B3LYP functional is often superior to scaled Hartree-Fock for molecular vibrational problems. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Properties and Frontier Molecular Orbitals (FMO)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic properties and excited states of molecules. researchgate.netohio-state.edu It provides valuable insights into electronic transitions, such as those observed in UV-Vis spectroscopy, by calculating vertical excitation energies and oscillator strengths. ohio-state.edu This approach is widely adopted due to its favorable balance of computational cost and accuracy for predicting the electronic absorption spectra of molecular systems. ohio-state.edu

A key aspect of understanding a molecule's electronic behavior and chemical reactivity lies in the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally signifies higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule can be more easily excited. nih.govnih.gov

For aromatic systems like substituted anilines, TD-DFT calculations are used to determine the energies of these frontier orbitals. In a study on 3-methoxyaniline, a compound structurally related to this compound, DFT calculations were performed to analyze its electronic properties. researchgate.net The analysis revealed the distribution and energy levels of its HOMO and LUMO, providing a basis for understanding its reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Aniline Derivatives

This table presents representative data from computational studies on related molecules to illustrate typical FMO energy values. The specific values for this compound would require a dedicated computational analysis.

| Compound/Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| FCO-2FR1 based Derivative (FD2) | -4.659 | -3.436 | 1.223 | nih.gov |

| 4-Isopropyl-N,N-Bis(4-Azidophenyl)aniline (B3LYP) | -5.19 | -1.74 | 3.45 | researchgate.net |

| 3-methoxyaniline (B3LYP/6-311++G(d,p)) | -5.25 | -0.51 | 4.74 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. journaleras.com It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks by identifying electron-rich and electron-deficient regions. nih.gov The MEP map is generated by plotting the electrostatic potential onto a constant electron density surface.

The potential is color-coded to indicate different charge regions:

Red: Represents the most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Represents the most positive potential, indicating electron-deficient areas that are favorable for nucleophilic attack.

Green: Represents neutral or zero potential regions. The color scale typically follows the order: red < orange < yellow < green < blue. acs.org

For an aniline derivative like this compound, the MEP map would highlight specific reactive centers. Generally, in substituted anilines, regions of negative potential are localized around electronegative atoms like the nitrogen of the amino group and the oxygen of the methoxy group, as well as on the aromatic ring. journaleras.com These sites are the primary targets for electrophilic attack. Conversely, regions of positive potential are typically found around the hydrogen atoms, particularly those of the amino group, making them susceptible to nucleophilic interactions. nih.gov

In the case of this compound, the combined electronic effects of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing bromo (-Br) group, create a complex electrostatic potential landscape. The nitrogen and oxygen atoms are expected to be strong negative centers. The bromine atom, while electronegative, also introduces steric and electronic effects that modulate the charge distribution across the aromatic ring. Analyzing the MEP map provides a visual guide to the molecule's reactivity, which is fundamental for predicting its behavior in chemical reactions and biological interactions. journaleras.combohrium.com

Table 2: General Interpretation of MEP Color-Coding for Reactivity Prediction

| Color on MEP Map | Potential | Indicated Region | Susceptibility |

|---|---|---|---|

| Red | Most Negative | Electron-rich | Electrophilic Attack |

| Orange/Yellow | Intermediate Negative | Moderately electron-rich | Electrophilic Attack |

| Green | Neutral | Zero potential | Low reactivity |

Prediction of Non-linear Optical (NLO) Behavior in Related Aromatic Systems

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, can exhibit substantial NLO responses. The key molecular property for second-order NLO activity is the first hyperpolarizability (β). researchgate.net Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of molecules by calculating their dipole moments (μ), polarizability (α), and hyperpolarizability (β). researchgate.netresearchgate.net

The NLO properties of substituted anilines are heavily influenced by the nature and position of their substituents. bohrium.com Studies on related aromatic systems provide insight into the potential NLO behavior of this compound.

Role of Methoxy Group: The methoxy (-OCH₃) group is a strong electron-donating group. When positioned correctly in an aromatic system, it can significantly enhance intramolecular charge transfer (ICT), leading to a larger first hyperpolarizability (β) value. bohrium.comresearchgate.net Research has shown that placing a methoxy group ortho or para to a donor group can enhance NLO properties. bohrium.comresearchgate.net

Role of Bromo Group: The bromo (-Br) group is an electron-withdrawing group that can also contribute to NLO activity. mdpi.com While its electronic effect might be less pronounced than that of a nitro group, the presence of a heavy atom like bromine can facilitate the formation of a non-centrosymmetric crystal structure, which is a prerequisite for observing second-harmonic generation (SHG) in the solid state. mdpi.com

In a molecule like this compound, the combination of the electron-donating amino and methoxy groups with the electron-withdrawing bromo group creates a push-pull system, although not in a classic para-substituted D-π-A arrangement. Computational studies on various substituted anilines have demonstrated that this interplay of donor and acceptor groups is crucial for tuning NLO responses. bohrium.combath.ac.uk For example, a study on N,N-dimethylanilines found that a methoxy group at the 2-position contributed to an increase in the first-order hyperpolarizability. bath.ac.uk Therefore, it is plausible that this compound and its derivatives could exhibit noteworthy NLO properties, a hypothesis that can be rigorously tested through dedicated computational analysis. researchgate.net

Table 3: Calculated NLO Properties for Related Aniline Derivatives

This table shows representative calculated NLO data for related molecules to illustrate the magnitude of these properties. Values are dependent on the computational method and basis set used.

| Molecule | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Computational Method | Reference |

| 3-methoxyaniline | 2.0673 | 4.88 x 10⁻³¹ | B3LYP/6-311++G(d,p) | researchgate.net |

| 5-Bromo-2-aminobenzimidazole derivative (1b, with MeO-) | - | 5.66 x 10⁻³⁰ | B3LYP/6-31G(d,p) | mdpi.com |

| N-(p-methoxybenzylidene)aniline | 3.09 | 1.95 x 10⁻³⁰ | B3LYP/6-311++G(d,p) | researchgate.net |

Applications of 2 Bromo 3 Methoxyaniline in Complex Molecular Synthesis

Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Development

2-Bromo-3-methoxyaniline is a crucial starting material and intermediate in the synthesis of numerous pharmaceutical compounds. Its unique chemical structure, featuring bromine, methoxy (B1213986), and amine functional groups, allows for diverse chemical modifications, making it an invaluable component in the creation of novel drug candidates. smolecule.comchembk.com

Precursor in the Synthesis of Lacosamide for Neuropathic Pain and Epilepsy Treatment

While this compound itself is not directly mentioned in the provided search results as a precursor for Lacosamide, the synthesis of Lacosamide involves multi-step processes with various intermediates. google.comjocpr.comgoogle.com Lacosamide, with the chemical name (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a third-generation antiepileptic drug also used for treating neuropathic pain. google.comjocpr.com The synthesis of this complex molecule often starts from precursors like D-serine or involves intermediates such as 2-bromo-3-methoxypropionic acid. google.comgoogle.com

Role in the Synthesis of JAK2 Inhibitors for Autoimmune Diseases

This compound plays a significant role as a starting material in the synthesis of Janus kinase (JAK) 2 inhibitors. google.comgoogle.com These inhibitors are crucial in the treatment of autoimmune diseases and myeloproliferative neoplasms. google.comacs.org In one documented synthesis, this compound is reacted with a pyrazole (B372694) derivative in a Suzuki coupling reaction to form a key intermediate, 2-methoxy-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)aniline. google.com This intermediate is then further processed to yield potent and selective JAK2 inhibitors. google.comnih.gov The development of such inhibitors is a significant area of medicinal chemistry, with several compounds undergoing clinical trials. sci-hub.se

Building Block for Aryl-Substituted Pyridines with Pharmacological Activity

This compound is a valuable building block for the synthesis of aryl-substituted pyridines, a class of compounds with significant pharmacological activity. chemimpex.comijpsonline.com These pyridine (B92270) derivatives have shown potential as antimicrobial and anti-inflammatory agents. chemimpex.comrsc.org The synthesis often involves cross-coupling reactions, where the bromo- and amino- groups of this compound are strategically utilized to construct the desired pyridine core. nih.govresearchgate.net The resulting complex pyridine structures are then evaluated for their biological activity. researchgate.net

Contribution to the Synthesis of Diverse Drug Candidates

The versatility of this compound extends to its use as a building block for a wide array of drug candidates. Its structural features allow for its incorporation into various heterocyclic systems, which are common scaffolds in medicinal chemistry. mdpi.com For instance, it has been used in the synthesis of phenazine-based compounds with potential anticancer properties. mdpi.com The ability to functionalize the aniline (B41778), bromo, and methoxy groups provides chemists with a powerful tool to generate molecular diversity and explore new therapeutic avenues. smolecule.comchembk.com

Agrochemical Synthesis and Related Applications

Beyond pharmaceuticals, this compound is also an important intermediate in the agrochemical industry. chembk.comchemimpex.comchem960.com Its derivatives are used in the production of herbicides and pesticides, contributing to crop protection and management. chemimpex.com

Intermediate in Herbicide Production (e.g., Paraquat Synthesis)

This compound is mentioned as an intermediate in the production of the herbicide paraquat. chembk.com Paraquat is a widely used, non-selective herbicide. chemreg.net The synthesis of such agrochemicals involves multi-step processes where this compound serves as a key starting material or intermediate, contributing to the final molecular structure of the active ingredient. chembk.com

Precursor for Advanced Heterocyclic Compounds

This compound serves as a valuable starting material for the synthesis of complex heterocyclic structures, which are central to medicinal chemistry and materials science. Its distinct substitution pattern, featuring amino, methoxy, and bromo groups, offers multiple reactive sites for strategic chemical modifications.

Construction of Phenazine (B1670421) Ring Systems

The phenazine core is a significant structural motif found in numerous natural products and synthetic compounds with notable biological activity. This compound is a key precursor for creating substituted phenazines through modern cross-coupling methodologies.

A prominent example is the synthesis of 1,6-dimethoxyphenazine (B18872), an intermediate in the total synthesis of the phenazine-based natural products iodinin (B1496461) and myxin (B609384). mdpi.com This transformation is achieved via a palladium-catalyzed double Buchwald-Hartwig C-N cross-coupling reaction, where two molecules of this compound undergo self-condensation. researchgate.netskemman.is The reaction demonstrates high efficiency, yielding the desired phenazine structure in a single step. researchgate.net Extensive screening of various palladium catalyst systems revealed that the combination of a specific palladium(II)-BrettPhos precatalyst with potassium hexamethyldisilazide (KHMDS) as the base provides the optimal results for this synthesis. mdpi.com

Table 1: Synthesis of 1,6-dimethoxyphenazine via Buchwald-Hartwig Coupling

| Reactant | Catalyst System | Base | Yield | Reference |

| This compound | Palladium(II)-BrettPhos precatalyst | KHMDS | 79% | mdpi.comresearchgate.net |

This method avoids the formation of regioisomers, which can be a challenge in other phenazine synthesis routes, by using a symmetrically substituted aniline precursor. researchgate.net The resulting 1,6-dimethoxyphenazine can then be further modified, for instance by demethylation, to produce other functionalized phenazines. mdpi.com

Synthesis of Pyrazine (B50134) and Other Nitrogen-Containing Heterocycles

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement. mdpi.com They are structurally related to phenazines, which can be viewed as pyrazines with fused benzene (B151609) rings. mdpi.com Pyrazines are widely used in the flavor, fragrance, and pharmaceutical industries. dur.ac.uk

While direct synthesis of a simple pyrazine ring starting from this compound is not prominently documented, substituted anilines are fundamental building blocks for a vast array of nitrogen-containing heterocycles. For example, various substituted anilines, such as 3-methoxyaniline and 2-bromoaniline, are used as reactants in condensation reactions with substituted pyrazine-2-carboxylic acids to form pyrazinecarboxamides, a class of compounds investigated for their biological activities. mdpi.com The reactivity of the amino group in this compound makes it a suitable candidate for similar condensation reactions to form more complex heterocyclic systems.

Furthermore, the principles of palladium-catalyzed reactions used for phenazine synthesis can be adapted to create other heterocycles. For instance, palladium-catalyzed carbonylation reactions have been used to convert pyrazine substrates and various anilines into corresponding amides, demonstrating the versatility of these coupling strategies in heterocyclic chemistry. acs.org

Applications in the Dye and Pigment Industry

Substituted anilines are foundational intermediates in the manufacture of a wide range of dyes and pigments. maksons.co.inchemball.com The core of this application lies in the ability of the primary aromatic amine group (-NH₂) to be converted into a diazonium salt. This process, known as diazotization, creates a highly reactive species that can be coupled with other aromatic compounds (coupling components) to form azo compounds (-N=N-).

Azo compounds are the largest and most versatile class of commercial dyes, and their color is determined by the specific electronic properties of the aromatic rings involved. researchgate.net By using a substituted aniline like this compound, dye chemists can introduce specific functional groups onto the final dye molecule.

The methoxy group (-OCH₃) is an electron-donating group that can influence the shade of the dye, often shifting it towards deeper colors (a bathochromic shift).

Therefore, this compound represents a potential building block for creating custom azo dyes with specific desired properties for coloring textiles, plastics, and other materials. maksons.co.in

Potential in Materials Science and Functional Molecule Design

The application of this compound extends into the realm of materials science, where it is recognized as a useful building block for functional organic molecules. 001chemical.combldpharm.com Its utility in this field stems from the influence of its substituents on the electronic properties of larger molecular systems.

In the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical. The incorporation of substituted anilines is a common strategy to achieve this.

Drawing a parallel, related compounds like fluorinated anilines are actively explored for their use in organic electronics. The electronic properties of these molecules are heavily influenced by their substituents. The bromo and methoxy groups on this compound can similarly modulate the HOMO/LUMO levels of molecules into which it is integrated. The bromine atom, being electronegative, and the methoxy group, being electron-donating, provide a push-pull electronic effect that can be exploited in the design of materials with specific charge-transport or photophysical properties. The bromine atom also provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the construction of complex, multi-component functional materials.

Patent Landscape and Industrial Production Perspectives

Review of Patent Literature for Synthetic Routes and Novel Applications of 2-Bromo-3-methoxyaniline

A review of patent literature reveals several synthetic methodologies for this compound, highlighting its role as a key intermediate in the synthesis of more complex molecules. A notable one-pot synthesis method involves the use of two equivalents of this compound to produce 1,6-dimethoxyphenazine (B18872) through a subsequent intramolecular Buchwald-Hartwig catalytic cycle. skemman.is This compound is a precursor for the synthesis of other valuable compounds. skemman.is

Novel applications for this compound are primarily in the synthesis of biologically active compounds. For instance, it is a starting material in the total synthesis of iodinin (B1496461) and myxin (B609384), which are evaluated for their efficacy against leukemia cancer cells. mdpi.com The synthesis of iodinin begins with a double palladium-catalyzed Buchwald-Hartwig C-N cross-coupling of this compound. mdpi.com Furthermore, derivatives of this compound are explored in the development of new antibacterial agents. mdpi.com

The patent literature also describes the use of related bromo-methoxyaniline derivatives in the synthesis of various pharmaceutical and agrochemical compounds. For example, 2-bromo-4-methylaniline (B145976) is used in the synthesis of novel imide-based macrocyclic compounds. patsnap.com Additionally, 3-Amino-2-Bromo-4-Picoline, a related compound, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. xinchem.com

| Patent/Reference | Starting Material | Key Steps | Final Product | Reported Yield/Purity |

| CN102199099A | p-nitrochlorobenzene | Bromination, Etherification, Nitro-reduction | 3-Bromo-4-methoxyaniline (B105698) | 62% overall yield, 99.9% purity google.comgoogle.com |

| CN102199099B | p-fluoronitrobenzene | Bromination, Etherification, Nitro-reduction | 3-Bromo-4-methoxyaniline | Not specified google.com |

| Viktorsson et al., 2017 | This compound | Buchwald-Hartwig catalytic cycle | 1,6-Dimethoxyphenazine | Not specified skemman.is |

| Rongved's total synthesis | This compound | Palladium-catalyzed Buchwald–Hartwig C-N cross-coupling | Iodinin | Not specified mdpi.com |

Challenges and Optimization Strategies for Large-Scale Industrial Production

The industrial-scale production of this compound and related compounds presents several challenges, primarily related to cost-effectiveness, safety, and environmental impact. For instance, a synthetic route for 3-bromo-4-methoxyaniline using stannous chloride (SnCl₂) for reduction is deemed unsuitable for industrial production due to the high cost and instability of the reagent. google.comgoogle.com

One of the primary challenges in scaling up production is the cost and availability of starting materials and reagents. For instance, a method for synthesizing m-bromoanisole, which can involve intermediates like 2-bromo-4-methoxyaniline (B1279053), aims to be cost-effective by utilizing a commercially available mixture of p-nitrochlorobenzene and o-nitrochlorobenzene. quickcompany.in However, the use of expensive catalysts like palladium in coupling reactions can be a significant cost factor. scispace.com Research focuses on optimizing catalyst loading to as low as 0.05 mol % to make the process economically viable. scispace.com

Safety is another major concern in industrial synthesis. The use of flammable and explosive solvents like ether, as mentioned in one synthetic method, poses significant risks. google.com Optimization strategies involve replacing hazardous reagents and solvents with safer alternatives. For example, some modern methods aim to avoid the use of phosgene, a highly toxic chemical, in the synthesis of urea (B33335) derivatives, which can be related to the applications of bromo-methoxyanilines. rsc.org

Process optimization for large-scale production also involves improving reaction efficiency and simplifying work-up procedures. A patented method for 3-bromo-4-methoxyaniline achieves a 100% conversion rate at each step, which is crucial for industrial applications. google.comgoogle.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. skemman.is Furthermore, catalyst and ligand selection are critical for optimizing palladium-catalyzed amination reactions, with specific phosphine (B1218219) ligands being developed for high efficiency and robustness. scispace.com

| Challenge | Optimization Strategy | Example |

| High Reagent Cost | Use of cheaper starting materials; Optimization of catalyst loading | Utilizing commercial mixtures of nitrochlorobenzenes quickcompany.in; Reducing palladium catalyst to 0.05 mol % scispace.com |

| Safety Hazards | Replacement of hazardous reagents and solvents | Avoiding the use of flammable ether google.com; Developing phosgene-free synthesis routes rsc.org |

| Reaction Inefficiency | Improving conversion rates; Developing one-pot syntheses | Achieving 100% conversion at each step google.comgoogle.com; One-pot synthesis of 1,6-dimethoxyphenazine skemman.is |

| Catalyst and Ligand Selection | Development of highly active and stable catalysts and ligands | Use of specific dialkylphosphinobiaryl ligands for palladium-catalyzed amination scispace.com |

Market Demand Analysis and Future Industrial Relevance in Pharmaceutical and Agrochemical Sectors

This compound and its isomers are important intermediates in the pharmaceutical and agrochemical industries, indicating a steady market demand. xinchem.commaksons.co.in The demand is driven by the need for novel and effective drugs and crop protection agents. The Indian pharmaceutical sector, a major global supplier of generic drugs, highlights the importance of indigenous production of key starting materials (KSMs) and intermediates to reduce reliance on imports and mitigate price risks, especially in light of global supply chain disruptions. environmentclearance.nic.in

In the pharmaceutical sector, this compound is a precursor for synthesizing compounds with potential therapeutic applications, including anticancer and antibacterial agents. mdpi.com For example, it is used in the synthesis of phenazine (B1670421) derivatives that show promise in combating multidrug-resistant bacteria. skemman.ismdpi.com The development of new drugs often relies on the availability of such specialized chemical building blocks. The synthesis of Deucravacitinib, a recently approved drug, involves an intermediate derived from 3-bromo-2-methoxyaniline, underscoring the industrial relevance of this class of compounds. google.com

The agrochemical industry also represents a significant market for bromo-methoxyaniline derivatives. xinchem.com These compounds can be used in the synthesis of herbicides and other crop protection chemicals. maksons.co.in The development of more effective and environmentally benign agrochemicals is a continuous process, driving the demand for novel intermediates. For example, Isoproturon, a widely used herbicide, is a urea derivative, and the synthesis of such compounds can involve intermediates related to bromo-methoxyanilines. rsc.org

The future industrial relevance of this compound is closely tied to the innovation and growth in the pharmaceutical and agrochemical sectors. As research and development efforts lead to the discovery of new drugs and agrochemicals, the demand for versatile and high-quality intermediates like this compound is expected to continue. The focus on developing cost-effective and sustainable manufacturing processes will be crucial for meeting this demand. rsc.orgsudarshanpharma.com

| Sector | Application | Market Driver |

| Pharmaceutical | Synthesis of anticancer and antibacterial agents; Intermediate for drugs like Deucravacitinib | Need for new and effective treatments for diseases like cancer and bacterial infections skemman.ismdpi.comgoogle.com |

| Agrochemical | Synthesis of herbicides and other crop protection agents | Demand for improved and environmentally safer agrochemicals xinchem.commaksons.co.in |

| Chemical Industry | Key starting material and intermediate for various organic syntheses | Growth of the pharmaceutical and agrochemical industries; Need for indigenous production to ensure supply chain stability environmentclearance.nic.insudarshanpharma.com |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Functionalization

The functionalization of the 2-bromo-3-methoxyaniline scaffold is critical for creating diverse molecular architectures. Research is actively pursuing the development of more efficient and selective catalytic systems to drive these transformations.

Palladium-catalyzed cross-coupling reactions remain a cornerstone for C-N and C-C bond formation. A key area of development is the design of advanced catalyst systems that offer improved yields and selectivity under milder conditions. For instance, the Buchwald-Hartwig amination has been successfully applied to synthesize complex phenazine (B1670421) structures. In one notable example, this compound was used in a double palladium-catalyzed Buchwald-Hartwig C-N cross-coupling to generate 1,6-dimethoxyphenazine (B18872), a precursor for biologically active compounds. nih.gov The optimal catalyst system for this transformation was identified as a palladium(II)-BrettPhos precatalyst, which proved superior to other screened catalysts. nih.gov

Further research focuses on optimizing reaction parameters for processes like carbonylation, which introduces carbonyl groups to create valuable amides and lactams. nih.govwisc.edu Studies on related aniline (B41778) derivatives show that the careful selection of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂), ligand (e.g., RuPhos, PCy₃), base, and solvent is crucial for maximizing the yield and directing the selectivity of the reaction. nih.govwisc.edursc.org

Beyond palladium, copper-catalyzed Ullmann-type C-N coupling reactions are experiencing a resurgence, driven by the development of novel ligands that promote the reaction under more sustainable conditions. One promising approach involves the use of bis(cyclohexanone) oxalyldihydrazone (BCO) as a ligand in combination with a copper catalyst, enabling the amination of aryl halides in pure water. uniovi.es This system has shown effectiveness for both electron-rich and electron-deficient aryl halides, offering a greener alternative to traditional methods. uniovi.es

Table 1: Examples of Catalytic Systems for Aniline Derivative Functionalization

| Catalytic System | Reaction Type | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II)-BrettPhos precatalyst / KHMDS | Buchwald-Hartwig C-N Coupling | This compound | High yield for phenazine synthesis. | nih.gov |

| Pd(OAc)₂ / RuPhos / Triethylamine | Cycloaminocarbonylation | 4-Methoxyaniline | Excellent selectivity for β-lactam synthesis. | nih.govwisc.edu |

Integration of Flow Chemistry Techniques for Continuous and Efficient Synthesis

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of chemical compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of derivatives from precursors like this compound is a significant trend.

The broader field of flow chemistry is rapidly advancing, with ongoing research into intensifying various chemical transformations, including electrochemical reactions, hydrogenations, and multi-step syntheses relevant to pharmaceutical manufacturing. rsc.org The integration of these techniques promises to streamline the production of complex molecules derived from this compound, making the processes more sustainable and economically viable for industrial-scale applications.

Exploration of New Pharmacological Targets and Biological Activities for Derived Compounds

Derivatives of this compound are proving to be a rich source of new therapeutic agents, with researchers exploring their activity against a wide range of pharmacological targets.

Antitubercular Agents: In the fight against tuberculosis, particularly drug-resistant strains, novel chemical scaffolds are urgently needed. Derivatives known as meta-amido bromophenols, which can be synthesized from 4-bromo-3-methoxyaniline, have demonstrated significant inhibitory activity against Mycobacterium tuberculosis. umich.edu Further structural modifications aim to improve metabolic stability and in vivo efficacy. umich.edu

Anti-HCV Agents: The hepatitis C virus (HCV) is another major global health challenge. Research into new anti-HCV drugs has led to the development of N-aryl benzamide (B126) analogs that inhibit viral replication. researchgate.net The modular nature of their synthesis allows for the use of various substituted anilines, including methoxyanilines, to optimize antiviral activity. researchgate.net

Anticancer Agents: Phenazine natural products, which can be synthesized from this compound, have a history of anticancer and antibiotic activity. nih.gov Synthetic efforts are underway to produce analogs of compounds like iodinin (B1496461) and myxin (B609384) for evaluation against various cancer cell lines, including leukemia. nih.gov

Microbial DNA Gyrase Inhibitors: The molecular hybridization of a quinoline (B57606) scaffold with a hydrazine (B178648) moiety has yielded potent inhibitors of bacterial DNA gyrase. acs.orgnih.gov These compounds, which can be derived from bromo-phenyl precursors, show promise as broad-spectrum antibacterial agents effective against both Gram-positive and Gram-negative pathogens. acs.orgnih.gov

G Protein-Coupled Receptor (GPCR) Modulators: Advanced derivatives are being designed as photoswitchable molecules to control biological processes with light. Such molecules, built on an azobenzene (B91143) core, have been developed to target GPCRs like the metabotropic glutamate (B1630785) receptor 4 (mGlu4), which is involved in retinal function. researchgate.net

Advanced Computational Design and Predictive Modeling for Structure-Activity Relationship (SAR) Studies and Derivative Discovery

The discovery of new drug candidates is being accelerated by the use of advanced computational tools and predictive modeling. These in silico methods allow for the rational design of molecules and the prediction of their biological activity before they are synthesized in the lab.

Molecular hybridization is a prominent design strategy where known pharmacophores (structural units responsible for biological activity) are combined to create a new hybrid molecule with potentially enhanced potency or a novel mechanism of action. acs.orgnih.gov This approach was used to design the aforementioned quinoline-hydrazide DNA gyrase inhibitors. acs.orgnih.gov

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. By systematically modifying the structure of a molecule and evaluating the effect on its biological activity, researchers can identify key structural features. For the antitubercular meta-amido bromophenols, SAR studies revealed that the position of the bromine atom on the aniline ring was critical for activity; a 4-bromo substituent was beneficial, whereas a 2-bromo substituent led to a complete loss of activity. umich.edu Similarly, SAR analysis of anti-HCV compounds identified a novel N-aryl-(3-nitro-4-alkoxy)benzamide pharmacophore. researchgate.net

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein target. This information helps in understanding the mechanism of action and in designing derivatives with improved binding affinity. It has been employed in the development of benzimidazole (B57391) derivatives and quinoline-based DNA gyrase inhibitors. acs.orgugr.es

Investigations into Biocatalytic or Chemoenzymatic Approaches for Sustainable Synthesis

In line with the principles of green chemistry, there is a growing trend towards using enzymes (biocatalysis) or a combination of enzymatic and chemical steps (chemoenzymatic synthesis) to produce fine chemicals and pharmaceuticals. These methods offer high selectivity and operate under mild, environmentally friendly conditions, often in aqueous solutions.

While specific biocatalytic routes for this compound are still emerging, research on related substituted anilines showcases the potential of this approach.

Nitroreductases: A chemoenzymatic strategy using nitroreductase enzymes can replace traditional heavy-metal catalysts for the reduction of aromatic nitro compounds to anilines. This process is highly chemoselective and runs under atmospheric pressure in aqueous media, offering a significant sustainability advantage. acs.org

Transaminases and Other Engineered Enzymes: Engineered enzymes are being developed for the asymmetric synthesis of chiral amines, which are valuable pharmaceutical building blocks. Amine transaminases can produce chiral amines from prochiral ketones with excellent enantioselectivity. diva-portal.org Furthermore, engineered myoglobin (B1173299) variants have been shown to catalyze asymmetric carbene insertion into the N-H bonds of aromatic amines, providing a novel route to chiral α-amino acids. nih.govacs.org

Chemoenzymatic Cascades: Powerful one-pot, two-step chemoenzymatic approaches are being designed to create complex heterocyclic structures. For instance, an ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of substituted 2-aminophenols to fumarate. The resulting product can then be cyclized using a chemical catalyst in the same pot to yield enantioenriched dihydrobenzoxazinones and dihydroquinoxalinones, demonstrating a highly efficient and stereoselective synthesis of complex molecules from simple building blocks. acs.org

The application of these sustainable biocatalytic and chemoenzymatic strategies to the synthesis and functionalization of this compound and its derivatives represents a vibrant and promising frontier in organic chemistry.

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-3-methoxyaniline, and how can purity be optimized?

Answer:

The synthesis of this compound typically involves nitration followed by bromination and reduction. A common approach starts with 3-methoxyaniline, which undergoes nitration to introduce a nitro group at the ortho position. Subsequent bromination (e.g., using HBr/H2O2 or Br2 in acetic acid) introduces the bromine substituent. Reduction of the nitro group (e.g., catalytic hydrogenation or SnCl2/HCl) yields the final product. To optimize purity (>97%), column chromatography or recrystallization in ethanol/water mixtures is recommended. Contaminants like regioisomers (e.g., 5-Bromo-2-methoxyaniline) can be minimized by controlling reaction temperatures (0–5°C during bromination) .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., doublets for protons adjacent to bromine).

- HPLC-MS : Detect trace impurities (e.g., 4-Bromo isomers) using C18 columns with acetonitrile/water gradients.

- X-ray crystallography : Resolve structural ambiguities; the compound crystallizes in a monoclinic system with space group P21/c, as reported in Acta Crystallographica .

- FT-IR : Identify functional groups (e.g., NH2 stretch at ~3400 cm⁻¹, C-Br at ~560 cm⁻¹) .

Advanced: How does the stability of this compound vary under different storage conditions?

Answer:

The compound is light-sensitive and prone to oxidative degradation. Stability studies suggest:

- Solid state : Store at –20°C under inert gas (Ar/N2) to prevent bromine displacement or demethylation. Degradation products (e.g., 3-methoxyaniline) increase by 5% after 6 months at 25°C .

- Solution phase : Use anhydrous DMSO or DMF; avoid protic solvents (e.g., MeOH) to prevent nucleophilic substitution. HCl salts (e.g., this compound hydrochloride) exhibit improved shelf life but require desiccation .

Advanced: What strategies resolve contradictory reactivity data in cross-coupling reactions involving this compound?

Answer:

Discrepancies in Suzuki-Miyaura coupling yields (30–85%) arise from competing coordination of the methoxy group to palladium catalysts. Mitigation strategies include:

- Ligand selection : Use bulky ligands (e.g., SPhos) to sterically hinder methoxy interference.

- Pre-activation : Convert the amine to a Boc-protected derivative to prevent catalyst poisoning.

- Solvent optimization : Toluene/DMF (4:1) enhances solubility of arylboronic acids, improving coupling efficiency .

Advanced: How can researchers address conflicting spectroscopic data for this compound derivatives?

Answer:

Contradictions in NMR or MS data often stem from tautomerism or residual solvents. Best practices include:

- Dynamic NMR : Resolve tautomeric equilibria (e.g., amine-imine forms) by acquiring spectra at variable temperatures (–40°C to 25°C).

- High-resolution MS : Differentiate isobaric impurities (e.g., C7H8BrNO vs. C8H10BrN) with mass accuracy <2 ppm.

- Crystallographic validation : Compare experimental X-ray data with computational models (DFT) to confirm bond lengths and angles .

Advanced: What experimental designs are critical for studying the compound’s reactivity in electrophilic substitution?

Answer:

To avoid competing pathways (e.g., ring demethylation or debromination):

- Kinetic vs. thermodynamic control : Use low temperatures (0°C) and dilute HNO3/H2SO4 mixtures to favor nitration at the para position.

- Isotopic labeling : Track methoxy group migration using 18O-labeled substrates.

- In situ monitoring : Employ UV-Vis spectroscopy to detect intermediates (e.g., nitronium ion adducts) .

Advanced: How do steric and electronic effects influence the compound’s utility in heterocyclic synthesis?

Answer:

The electron-donating methoxy group activates the ring for nucleophilic attack, while bromine directs electrophiles to the ortho/para positions. Case studies include:

- Indole synthesis : Cyclization with ketones under acidic conditions yields 5-bromoindoles (70–80% yield).

- Quinoline derivatives : Pd-catalyzed annulation with alkynes requires deprotonation of the amine to prevent catalyst deactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.